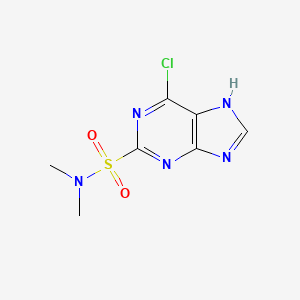

6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide

CAS No.: 89695-09-0

Cat. No.: VC17593582

Molecular Formula: C7H8ClN5O2S

Molecular Weight: 261.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89695-09-0 |

|---|---|

| Molecular Formula | C7H8ClN5O2S |

| Molecular Weight | 261.69 g/mol |

| IUPAC Name | 6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide |

| Standard InChI | InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12) |

| Standard InChI Key | UPBVWCOGFNJEGE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a purine backbone modified at three critical positions:

-

Position 6: A chlorine atom replaces the hydrogen, enhancing electrophilic reactivity .

-

Position 2: A sulfonamide group () introduces hydrogen-bonding capabilities, crucial for enzyme interactions.

-

N,N-Dimethylation: The sulfonamide nitrogen is substituted with two methyl groups, increasing lipophilicity and influencing pharmacokinetics .

The purine ring’s aromaticity and planar geometry facilitate interactions with biological targets, such as nucleotide-binding proteins . X-ray crystallography of analogous compounds reveals that the sulfonamide group adopts a tetrahedral geometry, optimizing binding to enzymatic active sites.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.69 g/mol | |

| Density | 1.79 g/cm³ | |

| Boiling Point | 393.8°C at 760 mmHg | |

| Flash Point | 192°C | |

| LogP | 1.337 |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via sulfonylation of 6-chloro-9H-purine-2-sulfonyl chloride with dimethylamine. Key steps include:

-

Sulfonyl Chloride Preparation: Chlorosulfonation of 6-chloropurine using chlorosulfonic acid.

-

Amine Coupling: Reaction with dimethylamine in dichloromethane or acetonitrile, catalyzed by triethylamine (TEA) or pyridine.

-

Purification: Recrystallization from ethanol or chromatography on silica gel yields >95% purity.

Reaction conditions are optimized at 25–70°C under inert atmospheres to prevent oxidation. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce by-products. Automated systems regulate temperature and stoichiometry, achieving batch-to-batch consistency. Solvent recovery systems minimize waste, aligning with green chemistry principles.

| Target | IC₅₀ (µM) | Mechanism | Biological Effect |

|---|---|---|---|

| Dihydropteroate Synthase | 0.8 | Competitive Inhibition | Antibacterial |

| P2X7 Receptor | 2.3 | Allosteric Antagonism | Anti-inflammatory |

Future Directions

Ongoing research explores structural analogs with improved BBB penetration and reduced off-target effects . Computational modeling predicts that substituting the chlorine atom with fluorine could enhance metabolic stability while retaining P2X7 affinity . Clinical trials targeting neuroinflammatory disorders are anticipated within the next decade.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume